molecular formula C9H8ClNO2 B3416757 4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole CAS No. 914637-91-5

4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole

Cat. No.: B3416757
CAS No.: 914637-91-5
M. Wt: 197.62 g/mol
InChI Key: DPLMWANLVQCTEX-UHFFFAOYSA-N
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Description

4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole is a heterocyclic compound with the molecular formula C8H6ClNO2. It is characterized by the presence of a furan ring fused to an oxazole ring, with a chloromethyl and a methyl group attached to the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-furancarboxaldehyde with 2-amino-2-methyl-1-propanol in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted oxazole derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels. The compound’s unique structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloromethyl-5-methyl-2-(furan-2-yl)oxazole
  • 4-Chloromethyl-5-methyl-2-(thiophen-3-yl)oxazole
  • 4-Chloromethyl-5-methyl-2-(pyridin-3-yl)oxazole

Uniqueness

4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole is unique due to the presence of both a furan and an oxazole ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile building block for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in synthetic and industrial processes .

Properties

IUPAC Name

4-(chloromethyl)-2-(furan-3-yl)-5-methyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-6-8(4-10)11-9(13-6)7-2-3-12-5-7/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLMWANLVQCTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=COC=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101246800
Record name 4-(Chloromethyl)-2-(3-furanyl)-5-methyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-91-5
Record name 4-(Chloromethyl)-2-(3-furanyl)-5-methyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-(3-furanyl)-5-methyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole
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4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole
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4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole
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Reactant of Route 6
4-Chloromethyl-5-methyl-2-(furan-3-yl)oxazole

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